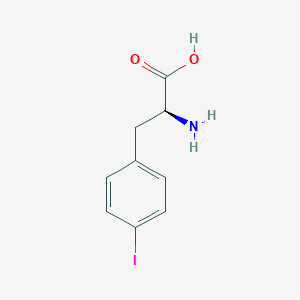

H-Phe(4-I)-OH

Description

RN given refers to cpd without isomeric designation

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZNQZSRPDOEBMS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1991-81-7, 24250-85-9 | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03660 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-IODOPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of H-Phe(4-I)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Phe(4-I)-OH, chemically known as 4-Iodo-L-phenylalanine, is a non-natural amino acid that has garnered significant interest in various fields of scientific research, particularly in protein engineering, drug discovery, and diagnostics. Its unique properties, stemming from the presence of an iodine atom on the phenyl ring, make it a versatile tool for site-specific modification of proteins, structural biology studies, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound.

Chemical and Physical Properties

4-Iodo-L-phenylalanine is a white to off-white crystalline powder. Its fundamental physicochemical properties are summarized in the tables below for easy reference and comparison.

General Properties

| Property | Value |

| Chemical Name | (2S)-2-amino-3-(4-iodophenyl)propanoic acid |

| Common Names | 4-Iodo-L-phenylalanine, this compound |

| CAS Number | 24250-85-9 |

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| Appearance | White to off-white powder |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | ~240 °C (decomposes) | [1][2] |

| Optical Rotation | [α]D²⁰ = -6.5 ± 2° (c=2 in 80% Acetic Acid) | [1][2] |

| pKa (Strongest Acidic) | 1.27 (Predicted) | [3] |

| pKa (Strongest Basic) | 9.44 (Predicted) | [3] |

| Solubility | Partly miscible with water. Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone. | [2][4][5] |

Structural Information

The structure of this compound is based on the L-phenylalanine scaffold with an iodine atom substituted at the para (4th) position of the benzene (B151609) ring. This substitution is key to its unique applications.

Chemical Structure

IUPAC Name: (2S)-2-amino-3-(4-iodophenyl)propanoic acid

SMILES: N--INVALID-LINK--cc1)C(O)=O[6][7]

InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N[6][7]

Crystal Structure

The crystal structure of 4-Iodo-L-phenylalanine has been determined. It is known to exist in different crystalline forms, including monoclinic and orthorhombic monohydrates. These crystalline structures provide detailed insights into the intermolecular interactions, including those involving the iodine atom.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features.

¹H NMR Spectroscopy

A proton NMR spectrum of this compound would typically be acquired in a deuterated solvent such as D₂O or DMSO-d₆. The expected chemical shifts are:

-

Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.0-7.8 ppm.

-

α-proton (CH): A multiplet around δ 3.5-4.0 ppm.

-

β-protons (CH₂): Two multiplets (diastereotopic protons) around δ 2.8-3.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts are:

-

Carbonyl carbon (C=O): ~175 ppm

-

Aromatic carbons: Signals between ~120-140 ppm, with the carbon attached to iodine showing a characteristic shift.

-

α-carbon: ~55 ppm

-

β-carbon: ~37 ppm

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-Iodo-L-phenylalanine involves the direct iodination of L-phenylalanine.

Methodology:

-

Protection of the Amino Group: L-phenylalanine is first protected, for example, as its N-acetyl or N-Boc derivative, to prevent side reactions at the amino group.

-

Iodination: The protected L-phenylalanine is then subjected to electrophilic iodination. A common iodinating agent is iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., periodic acid) in a suitable solvent like acetic acid or a mixture of water and an organic solvent.

-

Deprotection: Following the iodination step, the protecting group is removed under appropriate conditions (e.g., acid hydrolysis for N-acetyl or TFA for N-Boc) to yield 4-Iodo-L-phenylalanine.

-

Purification: The final product is purified by recrystallization from a suitable solvent system, such as water/ethanol, to obtain the pure crystalline compound.[8]

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Phe(4-I)-OH

This compound, protected with an Fmoc group on the amine terminus (Fmoc-Phe(4-I)-OH), is a valuable building block in SPPS.[3]

Methodology:

-

Resin Preparation: A suitable solid support, such as Rink Amide or Wang resin, is swelled in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Fmoc Deprotection: The Fmoc protecting group of the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine (B6355638) in DMF for a specified time (e.g., 15-30 minutes). The resin is then washed thoroughly with DMF.

-

Amino Acid Coupling: Fmoc-Phe(4-I)-OH is activated using a coupling reagent such as HBTU, HATU, or DIC/HOBt in DMF. The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction can be monitored by a Kaiser test.

-

Washing: After the coupling step, the resin is washed extensively with DMF to remove any unreacted reagents.

-

Repeat Cycle: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS).

-

Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Site-Specific Incorporation into Proteins

The genetic incorporation of this compound into proteins can be achieved using the amber suppression technology.[1]

Methodology:

-

Genetic Modification: A gene of interest is mutated to introduce an amber stop codon (TAG) at the desired position for the incorporation of 4-Iodo-L-phenylalanine.[1]

-

Orthogonal tRNA/tRNA-Synthetase Pair: An orthogonal pair of a suppressor tRNA (that recognizes the amber codon) and a corresponding aminoacyl-tRNA synthetase (aaRS) is used. The aaRS is engineered to specifically recognize and charge the suppressor tRNA with 4-Iodo-L-phenylalanine.

-

Cellular Expression: The mutated gene of interest and the genes for the orthogonal tRNA/aaRS pair are co-expressed in a suitable host system (e.g., E. coli or mammalian cells).[1]

-

Supplementation: The growth medium of the host cells is supplemented with 4-Iodo-L-phenylalanine.[1]

-

Protein Expression and Purification: The host cells are cultured to express the target protein, which will now contain 4-Iodo-L-phenylalanine at the specified site. The full-length protein is then purified using standard chromatography techniques.

Applications and Signaling Pathways

This compound does not directly participate in or modulate specific signaling pathways in the traditional sense. Instead, its utility lies in its application as a research tool to study and manipulate biological systems.

Protein Engineering and Structural Biology

The iodine atom in 4-Iodo-L-phenylalanine serves as a heavy atom for X-ray crystallography, facilitating phase determination through single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) experiments. Its incorporation at specific sites in a protein allows for detailed structural analysis without significantly perturbing the native protein structure.

References

- 1. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 3. scilit.com [scilit.com]

- 4. CN108484652A - The preparation method of L-BPA - Google Patents [patents.google.com]

- 5. CN104649922A - Recrystallization method of L-phenylalanine crude product - Google Patents [patents.google.com]

- 6. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Iodo-L-phenylalanine: A Technical Guide for Researchers

An In-depth Examination of a Versatile Amino Acid Analog in Drug Discovery and Biomedical Research

This technical guide provides a comprehensive overview of 4-Iodo-L-phenylalanine, a synthetic amino acid that has garnered significant interest in the scientific community. Its unique properties make it a valuable tool in drug development, particularly in cancer research, as well as a versatile building block in peptide and protein chemistry. This document details its fundamental physicochemical properties, synthesis, and key applications, supported by experimental methodologies and pathway diagrams to facilitate its use in a research setting.

Core Physicochemical Properties

4-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, where an iodine atom is substituted at the fourth position (para position) of the phenyl ring. This modification imparts unique characteristics that are leveraged in various scientific applications.

| Property | Value | Reference |

| CAS Number | 24250-85-9 | [1] |

| Molecular Formula | C9H10INO2 | [1] |

| Molecular Weight | 291.09 g/mol | [1] |

| Appearance | White to off-white powder | |

| Synonyms | (S)-2-Amino-3-(4-iodophenyl)propanoic acid, p-Iodo-L-phenylalanine | [1] |

Synthesis of 4-Iodo-L-phenylalanine

The synthesis of 4-Iodo-L-phenylalanine can be achieved through several methods. One common approach involves the direct iodination of L-phenylalanine. While various protocols exist, a representative method is outlined below.

Experimental Protocol: Synthesis from L-Phenylalanine

This protocol describes a scalable and cost-effective synthesis of 4-Iodo-L-phenylalanine.

Materials:

-

L-Phenylalanine

-

Sodium Iodate (NaIO3)

-

Iodine (I2)

-

Ethanol (B145695) (EtOH)

-

Water (H2O)

-

Hydrochloric Acid (HCl)

-

Sodium Thiosulfate (B1220275) (Na2S2O3)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve L-Phenylalanine in a mixture of ethanol and water.

-

Iodination: Add Sodium Iodate and Iodine to the solution. The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, the mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Purification: The pH of the solution is adjusted with hydrochloric acid to precipitate the product. The crude 4-Iodo-L-phenylalanine is then collected by filtration.

-

Crystallization: The product is further purified by crystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Applications in Cancer Research and Drug Development

The incorporation of an iodine atom makes 4-Iodo-L-phenylalanine a valuable tool in cancer research. Cancer cells often exhibit increased amino acid metabolism and upregulate specific amino acid transporters to meet their high proliferative demands.

Targeting Cancer Cells via the LAT1 Transporter

4-Iodo-L-phenylalanine is recognized and transported by the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in a wide variety of human cancers.[2][3][4] This preferential uptake allows for the targeted delivery of diagnostic or therapeutic agents to tumor cells.

Radiolabeled 4-Iodo-L-phenylalanine for Cancer Imaging and Therapy

The stable iodine atom in 4-Iodo-L-phenylalanine can be replaced with a radioactive isotope, such as Iodine-131 ([¹³¹I]), to create a radiopharmaceutical. [¹³¹I]Iodo-L-phenylalanine ([¹³¹I]IPA) has shown promise as a therapeutic agent for endoradiotherapy of gliomas, a type of brain tumor.[5][6] The targeted delivery of radiation via [¹³¹I]IPA to glioma cells that overexpress LAT1 allows for localized tumor destruction while minimizing damage to surrounding healthy tissue.[7][8][9]

Experimental Workflow: Radiolabeled Amino Acid Uptake Assay

This workflow outlines the general steps to assess the uptake of radiolabeled 4-Iodo-L-phenylalanine in cancer cells.

Role in Signaling Pathways

The uptake of 4-Iodo-L-phenylalanine, through the LAT1 transporter, can influence critical cellular signaling pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is often dysregulated in cancer.

LAT1-Mediated mTORC1 Activation

Leucine (B10760876), a natural substrate of LAT1, is a potent activator of mTOR Complex 1 (mTORC1).[10] The influx of large neutral amino acids, facilitated by LAT1, signals nutrient availability to the cell, leading to the activation of mTORC1.[2][3] This, in turn, promotes protein synthesis and other anabolic processes that support cell growth. By acting as a substrate for LAT1, 4-Iodo-L-phenylalanine can potentially influence this signaling cascade.

Inhibition of Protein Synthesis

As an analog of L-phenylalanine, 4-Iodo-L-phenylalanine has the potential to interfere with protein synthesis. This can occur through competitive inhibition of aminoacyl-tRNA synthetases or by being incorporated into proteins, potentially altering their structure and function.

Experimental Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of 4-Iodo-L-phenylalanine on protein synthesis using a cell-free in vitro translation system.

Materials:

-

Cell-free translation extract (e.g., rabbit reticulocyte lysate or wheat germ extract)

-

Amino acid mixture minus leucine and methionine

-

[³⁵S]-Methionine

-

Reporter mRNA (e.g., luciferase mRNA)

-

4-Iodo-L-phenylalanine stock solution

-

Control inhibitor (e.g., cycloheximide)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, amino acid mixture, and reporter mRNA.

-

Addition of Inhibitor: Add varying concentrations of 4-Iodo-L-phenylalanine or the control inhibitor to the reaction tubes. Include a no-inhibitor control.

-

Initiation of Translation: Add [³⁵S]-Methionine to each tube to start the translation reaction.

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

Precipitation of Proteins: Stop the reaction and precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Washing: Wash the protein pellets to remove unincorporated [³⁵S]-Methionine.

-

Quantification: Resuspend the pellets and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of 4-Iodo-L-phenylalanine compared to the no-inhibitor control.

Thrombin Receptor Interaction

While direct interaction studies with 4-Iodo-L-phenylalanine and the thrombin receptor are not extensively documented, its structural similarity to phenylalanine suggests potential applications in studying peptide-receptor interactions. Peptides containing phenylalanine are known to be involved in thrombin receptor activation.

Experimental Protocol: Radioligand Binding Assay for Thrombin Receptor

This protocol outlines a general procedure for a competitive radioligand binding assay to investigate the potential of 4-Iodo-L-phenylalanine or peptides containing it to bind to the thrombin receptor.[2][4][9][11]

Materials:

-

Cell membranes expressing the thrombin receptor

-

Radiolabeled ligand specific for the thrombin receptor (e.g., [³H]-labeled peptide)

-

Unlabeled 4-Iodo-L-phenylalanine or test peptide

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid

Procedure:

-

Reaction Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the unlabeled test compound (4-Iodo-L-phenylalanine or peptide). Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the data and perform non-linear regression analysis to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Conclusion

4-Iodo-L-phenylalanine is a multifaceted molecule with significant potential in biomedical research and drug development. Its ability to be selectively taken up by cancer cells via the LAT1 transporter makes it an attractive candidate for targeted therapies and diagnostics. Furthermore, its utility as a building block for peptide synthesis and as a tool to probe protein synthesis and signaling pathways underscores its versatility. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers looking to harness the unique properties of 4-Iodo-L-phenylalanine in their scientific endeavors.

References

- 1. Amino Acid Uptake Assay Amino Acid Uptake Assay Kit Dojindo [dojindo.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. An in vitro amino acid incorporation method for assessing the status of in vivo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Receptor-Ligand Binding Assays [labome.com]

- 5. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. scilit.com [scilit.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Binding of a thrombin receptor tethered ligand analogue to human platelet thrombin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unnatural Amino Acids: A Technical Guide to Synthesis, Discovery, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 20 canonical amino acids encoded by the universal genetic code represent a fraction of the chemical diversity available for protein engineering and drug discovery. Unnatural amino acids (UAAs), which are not part of this standard set, offer a powerful toolkit to expand the functional repertoire of proteins.[1] By introducing novel chemical moieties, researchers can enhance protein stability, modulate enzymatic activity, install biophysical probes, and create new therapeutic modalities.[1] This guide provides a comprehensive overview of the core methodologies for the synthesis and site-specific incorporation of UAAs, detailed experimental protocols, and a summary of their applications in modern drug discovery.

Part 1: Synthesis of Unnatural Amino Acids

The generation of novel UAAs is foundational to their application. Both chemical and enzymatic strategies are employed to create a vast array of amino acids with unique side chains.

Chemical Synthesis Strategies

Chemical synthesis offers the most versatility in designing and producing UAAs.[2] Classical methods have been refined and new, more efficient catalytic approaches have been developed.

-

Strecker Synthesis: One of the oldest methods, the Strecker synthesis, involves the reaction of an aldehyde with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid.[3] Modern asymmetric variants use chiral catalysts to produce enantiomerically pure UAAs.[3]

-

Petasis Borono-Mannich Reaction: This one-pot reaction combines an amine, a boronic acid, and a glyoxylic acid derivative to form the UAA. It is valued for its operational simplicity and tolerance of a wide range of functional groups.

-

Metallaphotoredox Catalysis: Recent advances have enabled the synthesis of complex UAAs under mild conditions. For example, a two-step process can convert serine, a natural amino acid, into a wide array of optically pure UAAs through a photocatalytic cross-electrophile coupling.[4] This method allows for the creation of novel phenylalanine, tryptophan, and histidine analogues.[4]

-

Ni/Ag-Electrocatalytic Cross-Coupling: This technique allows for the rapid synthesis of enantiopure UAAs from readily available precursors like glutamate (B1630785) and aspartate.[4] It utilizes a decarboxylative cross-coupling reaction with a broad range of heteroaryl halides.

Enzymatic and Biosynthetic Routes

Enzymatic methods can offer high stereoselectivity and milder reaction conditions compared to purely chemical routes. Enzymes like alanine (B10760859) dehydrogenase can catalyze the reductive amination of pyruvate (B1213749) to produce L-alanine, and engineered variants of such enzymes can be used to synthesize novel UAAs. Biosynthetic pathways in engineered microorganisms can also be harnessed for the production of specific UAAs.

Part 2: Discovery and Incorporation of Unnatural Amino Acids

Site-specific incorporation of UAAs into proteins is a key technology that allows for precise control over protein structure and function. This is primarily achieved through the expansion of the genetic code.

Genetic Code Expansion

This powerful strategy involves reassigning a codon, typically a stop codon, to encode a UAA. This requires an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is engineered to be independent of the host cell's endogenous translational machinery.[5][6]

-

Amber Codon Suppression: The most common method utilizes the amber stop codon (UAG).[5][7] An engineered suppressor tRNA with a CUA anticodon recognizes the UAG codon, and its cognate orthogonal aaRS specifically charges it with the desired UAA.[5][8] This system has been successfully implemented in E. coli, yeast, and mammalian cells to incorporate over 200 different UAAs.[5] A major challenge is the competition with the host's release factor 1 (RF1), which also recognizes the UAG codon and terminates translation.[9]

-

Frameshift Suppression: This method uses quadruplet codons (four-base codons) to encode UAAs. This approach has the potential to incorporate multiple different UAAs into a single protein but is generally less efficient than nonsense suppression.

-

Sense Codon Reassignment: In this strategy, a sense codon is reassigned to a UAA. This can be challenging due to the competition with the endogenous tRNA that recognizes the same codon.

Cell-Free Protein Synthesis (CFPS)

CFPS systems offer several advantages for UAA incorporation, including an open environment that bypasses the cell membrane barrier, allowing for direct addition of UAAs and other components.[7] These systems are based on cell extracts that contain all the necessary machinery for transcription and translation.[7][10] The PURE (Protein synthesis Using Recombinant Elements) system, which is reconstituted from purified components, offers even greater control over the reaction conditions.[10]

Part 3: Applications in Research and Drug Development

The ability to incorporate UAAs has profound implications for both basic research and the development of new therapeutics.

Probing Protein Structure and Function

UAAs can serve as powerful probes to investigate protein structure, dynamics, and interactions.

-

Photo-crosslinkers: UAAs with photo-activatable groups (e.g., benzoylphenylalanine) can be used to "trap" transient protein-protein interactions.

-

Spectroscopic Probes: Fluorescent or vibrational probes can be incorporated to monitor local environmental changes within a protein in real-time.

-

Probing Signaling Pathways: UAAs are used to study ligand-receptor interactions and the conformational changes that lead to downstream signaling, particularly in G protein-coupled receptors (GPCRs).[11][12] By incorporating a UAA into a GPCR, researchers can attach fluorescent probes to monitor receptor activation or crosslink the receptor to its binding partners.[1][12]

UAAs in FDA-Approved Therapeutics

The unique structural features of UAAs are leveraged in numerous FDA-approved drugs to enhance their pharmacological properties.[13] These modifications can improve stability, selectivity, and bioavailability.

| Drug Name | UAA Component/Analogue | Therapeutic Area |

| Methyldopa | α-Methyl-DOPA | Hypertension |

| Baclofen | β-(4-chlorophenyl)-GABA | Muscle Relaxant |

| Gabapentin | Cyclohexane-GABA analogue | Epilepsy, Neuropathic Pain |

| Sitagliptin | β-amino acid derivative | Type 2 Diabetes |

| Bortezomib | Dipeptide with boronic acid | Multiple Myeloma |

| Avacopan | Contains fluorinated amino acid derivative | ANCA-associated vasculitis |

| Cabotegravir | Contains a fluorinated moiety | HIV Treatment |

This table is illustrative and not exhaustive. Data compiled from multiple sources.[13][14][15][16]

Part 4: Experimental Protocols

This section provides detailed methodologies for key experiments in UAA synthesis and incorporation.

Protocol 1: Chemical Synthesis of a UAA via Metallaphotoredox Catalysis

This protocol is adapted from a method for converting serine to a variety of optically pure UAAs.[4]

Materials:

-

N-Boc-O-tosyl-L-serine methyl ester (starting material)

-

Aryl halide (coupling partner)

-

Photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6)

-

Nickel catalyst (e.g., Ni(OAc)2·4H2O)

-

Silane (B1218182) reagent (e.g., (TMS)3SiH)

-

Solvent (e.g., DME)

-

Standard laboratory glassware and purification equipment (flash chromatography)

Methodology:

-

Reaction Setup: In a nitrogen-filled glovebox, combine the aryl halide (1 equiv), the serine-derived alkyl halide (1.5 equiv), photocatalyst (1 mol %), and nickel catalyst in the reaction solvent.[4]

-

Initiation: Add the silane reagent (1.5 equiv) to the mixture.

-

Photoreaction: Irradiate the reaction mixture with a suitable light source (e.g., blue LED) at 30 °C for 6 hours.[4]

-

Quenching: Quench the reaction by exposing it to air.

-

Workup: Remove the solvent in vacuo. Dilute the residue with ethyl acetate (B1210297) and wash with water and brine. Dry the organic phase with sodium sulfate.

-

Purification: Purify the crude product via flash column chromatography to yield the enantiopure UAA derivative.[4]

Protocol 2: Site-Specific Incorporation via Amber Suppression in E. coli

This protocol outlines the general steps for incorporating a UAA at an amber (UAG) codon in a target gene expressed in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector for the target protein with a UAG codon at the desired position.

-

pEVOL/pUltra plasmid containing the orthogonal aaRS and suppressor tRNA genes.[17]

-

Unnatural amino acid (to be added to the culture medium).

-

LB or 2xYT medium, appropriate antibiotics, and IPTG for induction.

Methodology:

-

Transformation: Co-transform the E. coli host strain with the target protein plasmid and the pEVOL/pUltra plasmid.

-

Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37 °C.

-

Expression Culture: Dilute the overnight culture into a larger volume of 2xYT medium. Add the UAA to the medium at a final concentration of 1-2 mM.

-

Induction: Grow the culture at 37 °C to an OD600 of 0.6-0.8. Then, reduce the temperature to 20-30 °C and induce protein expression with IPTG.

-

Harvesting: Continue to grow the culture for 12-16 hours post-induction. Harvest the cells by centrifugation.

-

Protein Purification: Lyse the cells and purify the UAA-containing protein using standard methods (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

-

Verification: Confirm the incorporation of the UAA using mass spectrometry.

Protocol 3: UAA Incorporation using a Cell-Free System

This protocol is based on an E. coli S30 extract system for synthesizing a model protein (e.g., sfGFP) with a UAA.[7]

Materials:

-

E. coli S30 cell extract.

-

Energy solution (containing ATP, GTP, etc.).

-

Amino acid solution (containing all 20 natural amino acids).

-

The specific UAA (e.g., p-propargyloxyphenylalanine).

-

Plasmid DNA encoding the target protein with a UAG codon.

-

Plasmids encoding the orthogonal aaRS and suppressor tRNA.[7]

-

Reaction buffer.

Methodology:

-

Reaction Assembly: On ice, combine the S30 cell extract, energy solution, amino acid solution (without the UAA), reaction buffer, and the plasmids for the target protein and the orthogonal pair.[7]

-

Add UAA: Add the UAA to the reaction mixture to a final concentration of 1-2 mM.

-

Incubation: Incubate the reaction mixture at 30-37 °C for 2-4 hours in a thermomixer.

-

Analysis: Analyze the protein synthesis directly by SDS-PAGE and Western blot. If the target is a fluorescent protein like sfGFP, the expression can be quantified using a microplate spectrophotometer.[7]

-

Purification: If needed, the synthesized protein can be purified directly from the reaction mixture.

Part 5: Quantitative Data Summary

The efficiency of UAA incorporation is a critical parameter. It is often reported as the yield of the full-length UAA-containing protein relative to the wild-type protein expressed under similar conditions or a control without a stop codon.

Table 1: UAA Incorporation Efficiency in Mammalian Cells System: Optimized pyrrolysyl-tRNA synthetase/tRNACUA in HEK293T cells.

| UAA Incorporated | Number of Incorporation Sites | Yield (% of no-stop control) |

| N-ε-acetyl-L-lysine | 1 | ~80% |

| N-ε-acetyl-L-lysine | 3 | 12% |

| Boc-L-lysine | 1 | ~95% |

| Boc-L-lysine | 3 | 43% |

| Data adapted from Chatterjee et al., 2013, and Schmied et al., 2014.[18] |

Table 2: UAA Incorporation Efficiency in E. coli System: Ribo-X evolved orthogonal ribosome with amber suppression.

| Number of Amber Codons | Incorporation Efficiency |

| 2 | ~20% |

| Data adapted from Rackham and Chin, 2005.[9][17] |

Table 3: Impact of UAA Incorporation Site on Protein Yield System: In vitro screening of T4-lysozyme mutants with UAA incorporation.

| Incorporation Site (Residue) | Secondary Structure | Normalized UAA-Protein Yield |

| K16 | Unstructured Loop | High |

| S44 | Alpha Helix | High |

| T109 | Beta Sheet | High |

| G12 | Unstructured Loop | Very Low |

| I78 | Alpha Helix | Very Low |

| Data represents relative yields and is adapted from Schinn et al., 2017.[19] |

Conclusion and Future Outlook

The synthesis and incorporation of unnatural amino acids have become indispensable tools in chemical biology, protein engineering, and drug discovery. The continued development of more efficient and robust methods for UAA synthesis and genetic code expansion will further broaden the scope of these powerful techniques. Future directions include the development of orthogonal ribosomes for multi-site UAA incorporation, the creation of genomically recoded organisms with expanded genetic codes, and the discovery of novel UAAs with increasingly sophisticated functionalities. These advancements promise to unlock new avenues for creating novel therapeutics, advanced biomaterials, and powerful research tools to unravel complex biological systems.

References

- 1. research.vu.nl [research.vu.nl]

- 2. qyaobio.com [qyaobio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Unnatural amino acids as probes of ligand-receptor interactions and their conformational consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unnatural amino acid mutagenesis of GPCRs using amber codon suppression and bioorthogonal labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biosynth.com [biosynth.com]

- 14. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into phenylalanine, a fundamental amino acid, offers a powerful tool for modulating molecular properties in drug discovery and chemical biology. Halogenation can profoundly influence a molecule's lipophilicity, acidity, and metabolic stability, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the core physicochemical properties of halogenated phenylalanine derivatives, detailed experimental protocols for their determination, and insights into their biological implications.

Core Physicochemical Properties: A Comparative Analysis

The introduction of halogens (F, Cl, Br, I) onto the phenyl ring of phenylalanine systematically alters its electronic and steric characteristics. These changes are reflected in key physicochemical parameters such as the acid dissociation constant (pKa), the octanol-water partition coefficient (logP), and melting point.

Table 1: Comparative Physicochemical Data of para-Substituted Phenylalanine Derivatives

| Derivative | Position of Halogen | pKa (Carboxyl) | pKa (Amino) | logP / XLogP3 | Melting Point (°C) |

| L-Phenylalanine | - | ~2.2 | ~9.24 | -1.38[1] | 275-283[1] |

| 4-Fluoro-DL-phenylalanine | 4-F | ~2.20 (Predicted)[2] | ~9.2 (Predicted) | -1.9[3] | ~255[2] |

| 4-Chloro-DL-phenylalanine | 4-Cl | 2.18 (Predicted)[4][5] | ~9.1 (Predicted) | -1.3 (Predicted) | 260[4][5] |

| 4-Bromo-DL-phenylalanine | 4-Br | ~2.2 (Predicted) | ~9.2 (Predicted) | -0.9 (Predicted) | Not Available |

| 4-Iodo-L-phenylalanine | 4-I | 2.19 (Predicted)[6] | 9.44 (Predicted)[7] | -0.9[8] | 255-256[6] |

Note: Data is compiled from various sources and may represent predicted or experimental values for different stereoisomers (L, D, or DL). Direct comparison should be made with caution.

Key Experimental Protocols

Accurate determination of physicochemical properties is paramount for building reliable structure-activity relationships (SAR). The following sections detail standard methodologies for key parameters.

pKa Determination by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical measure of the ionization state of a molecule at a given pH. Potentiometric titration is a high-precision, standard method for its determination.[9]

-

Preparation: A precise quantity of the halogenated phenylalanine derivative is dissolved in a suitable solvent, often a water-cosolvent mixture for sparingly soluble compounds. The solution concentration should be at least 10⁻⁴ M to ensure a detectable titration curve.[9][10] A background electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[10][11]

-

Calibration: The pH meter and electrode are calibrated using standard buffers (typically pH 4, 7, and 10).[10][11]

-

Titration: The sample solution is placed in a vessel with a magnetic stirrer and the pH electrode immersed. For determining the carboxylic acid pKa, the solution is first acidified (e.g., to pH 1.8-2.0 with 0.1 M HCl) and then titrated with a standardized strong base (e.g., 0.1 M NaOH).[10][11] The pH is recorded at regular intervals of titrant addition.

-

Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[9] Performing multiple titrations (at least three) is recommended to ensure reliability.[10]

Caption: Workflow for pKa determination by potentiometric titration.

logP Determination by the Shake-Flask Method

The partition coefficient (logP) quantifies the lipophilicity of a compound, a key predictor of its membrane permeability and overall ADME properties.[12] The shake-flask method is the "gold standard" for logP measurement.[13][14]

-

System Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by phase separation.[13][15]

-

Partitioning: A known concentration of the test compound is dissolved in one of the pre-saturated phases.

-

Equilibration: The biphasic system is shaken vigorously for a set period (e.g., 24 hours) at a constant temperature to allow the compound to partition and reach equilibrium.[14]

-

Phase Separation: The mixture is centrifuged to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as HPLC-UV or LC-MS.[14][15]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final logP is the base-10 logarithm of P.

Caption: Workflow for logP determination via the shake-flask method.

Biological Implications: Inhibition of Signaling Pathways

Halogenated phenylalanine derivatives are not just structurally interesting; they can be potent biological tools. A classic example is para-chlorophenylalanine (PCPA), also known as Fenclonine. PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine).[16][17]

This inhibition leads to a drastic depletion of serotonin levels in the brain, making PCPA an invaluable research tool for studying the roles of serotonin in various physiological and behavioral processes.[16][18] The biochemical pathway is initiated by the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) by TPH.[19] This is followed by the decarboxylation of 5-hydroxytryptophan to serotonin by the enzyme L-aromatic amino acid decarboxylase.[19] By blocking the initial, rate-limiting step, PCPA effectively shuts down the entire synthesis cascade.[20]

Caption: Mechanism of serotonin depletion by p-Chlorophenylalanine.

References

- 1. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. L-4-Fluorophenylalanine | 1132-68-9 [chemicalbook.com]

- 3. p-Fluorophenylalanine | C9H10FNO2 | CID 4654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-4-Chlorophenylalanine CAS#: 14091-08-8 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. L-4-Iodophenylalanine | 24250-85-9 [chemicalbook.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. 4-Iodophenylalanine | C9H10INO2 | CID 134497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fenclonine - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. news-medical.net [news-medical.net]

An In-depth Technical Guide to Unnatural Amino Acid Incorporation in Proteins

For Researchers, Scientists, and Drug Development Professionals

The ability to incorporate unnatural amino acids (UAAs) into proteins at specific sites has revolutionized protein engineering and drug development. This powerful technology, known as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, enabling the creation of therapeutics with enhanced properties and research tools to dissect complex biological processes. This guide provides a comprehensive overview of the core methodologies, detailed experimental protocols, and quantitative data to facilitate the successful implementation of UAA incorporation in various research and development settings.

Core Methodologies for Unnatural Amino Acid Incorporation

The site-specific incorporation of UAAs into a growing polypeptide chain is primarily achieved by hijacking the cellular translational machinery. This involves the reassignment of a codon, typically a stop codon, to encode the UAA. The most widely used method is amber codon suppression , which utilizes the UAG stop codon.[1][2]

The key components for successful amber suppression are:

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes the UAA and attaches it to its cognate tRNA. This synthetase must be "orthogonal," meaning it does not recognize any of the endogenous amino acids or tRNAs in the host organism.[3]

-

An Orthogonal Suppressor tRNA: A tRNA molecule with an anticodon (CUA) that recognizes the UAG amber codon. This tRNA is not recognized by any of the host cell's endogenous aaRSs.[1][3]

-

The Unnatural Amino Acid (UAA): The novel amino acid to be incorporated, which is supplied in the cell culture medium or cell-free reaction mixture.[4]

-

A Gene of Interest with an Amber Codon: The target gene is mutated to introduce a UAG codon at the desired site of UAA incorporation.[5]

When these components are present, the orthogonal aaRS charges the suppressor tRNA with the UAA. During translation, when the ribosome encounters the UAG codon in the mRNA, the charged suppressor tRNA binds to it, leading to the incorporation of the UAA into the protein instead of translation termination.[1]

This fundamental principle has been adapted for use in various expression systems, including prokaryotic cells like Escherichia coli, eukaryotic cells such as mammalian cell lines, and in vitro cell-free protein synthesis (CFPS) systems.[1][5][6]

Quantitative Data on UAA Incorporation

The efficiency and yield of UAA incorporation can vary significantly depending on the expression system, the specific UAA, the orthogonal pair used, and the site of incorporation within the target protein. Below are tables summarizing key quantitative data gathered from various studies.

| Expression System | Protein | Unnatural Amino Acid (UAA) | Yield | Incorporation Efficiency/Fidelity | Reference |

| E. coli | GroEL | p-acetyl-L-phenylalanine | ~100 mg/L | Not specified | [1] |

| E. coli (RF1 knockout) | sfGFP | p-propargyloxy-L-phenylalanine | 190 ± 20 µg/mL | >95% | [7] |

| Mammalian (HEK293T) | EGFP (single UAA) | O-methyl-L-tyrosine | 7.1 µg from 10^6 cells | >95% | [8][9] |

| Mammalian (HEK293T) | EGFP (triple UAA) | O-methyl-L-tyrosine | 1.3 µg from 10^6 cells | Not specified | [9] |

| Cell-Free (PURE System) | sfGFP | p-propargyloxy-L-phenylalanine | 41 ± 3 µg/mL | Not specified | [7] |

| Cell-Free (E. coli S30) | sfGFP | p-propargyloxy-L-phenylalanine | 190 ± 20 µg/mL | Not specified | [7] |

| Cell-Free (CHO) | hBMP2 | Not specified | ~40 µg/mL | Not specified | [10] |

Table 1: Comparison of Protein Yields with UAA Incorporation Across Different Expression Systems.

| Unnatural Amino Acid | Orthogonal Synthetase | Expression System | Suppression Efficiency | Reference |

| BODIPY FL-aminophenylalanine | Not specified | PURE system | High at positions T7 and F12 of S-tag | |

| p-Azido-L-phenylalanine (AzF) | Evolved TyrRS | HEK293 cells | High with equal plasmid ratios | |

| 3-iodo-L-tyrosine | Evolved TyrRS | Mammalian cells | >95% | [8] |

| Multiple UAAs | Not specified | E. coli with Ribo-X | ~20% for 2 amber codons |

Table 2: Amber Suppression Efficiency for Various Unnatural Amino Acids.

| Factor | Observation | Reference |

| Release Factor 1 (RF1) | Competition with suppressor tRNA reduces efficiency. RF1 knockout strains significantly improve yield. | [1][2] |

| Codon Context | The nucleotide following the UAG codon can influence suppression efficiency. | [11] |

| tRNA Copy Number | Higher copy numbers of the suppressor tRNA gene can enhance incorporation. | [5] |

| UAA Concentration | Optimal concentration varies depending on the UAA's toxicity and solubility. | [5] |

Table 3: Factors Influencing UAA Incorporation Fidelity and Efficiency.

Experimental Protocols

Protocol 1: Site-Specific UAA Incorporation in E. coli using Amber Suppression

This protocol outlines the general steps for incorporating a UAA into a target protein expressed in E. coli.

1. Plasmid Preparation:

- Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and the orthogonal suppressor tRNA (e.g., pEVOL plasmid).[1]

- Clone the gene of interest into a separate expression vector.

- Introduce an amber (TAG) codon at the desired site in the gene of interest using site-directed mutagenesis.

2. Transformation:

- Co-transform both the orthogonal pair plasmid and the target protein plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

3. Protein Expression:

- Grow a starter culture of the transformed E. coli overnight in LB medium containing the appropriate antibiotics.

- Inoculate a larger volume of expression medium (e.g., Terrific Broth) with the starter culture.

- Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

- Add the unnatural amino acid to the culture medium to a final concentration of 1-10 mM.

- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

4. Protein Purification and Analysis:

- Harvest the cells by centrifugation.

- Lyse the cells using sonication or a French press.

- Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

- Confirm the incorporation of the UAA using mass spectrometry.

Protocol 2: UAA Incorporation in Mammalian Cells (HEK293T)

This protocol provides a general workflow for UAA incorporation in a mammalian cell line.

1. Plasmid Preparation:

- Obtain or construct a plasmid encoding the orthogonal aaRS and suppressor tRNA suitable for mammalian expression (e.g., under a CMV or EF1-alpha promoter).

- Clone the gene of interest with a C-terminal tag (e.g., FLAG or His) into a mammalian expression vector.

- Introduce an amber (TAG) codon at the desired position in the gene of interest.

2. Cell Culture and Transfection:

- Culture HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

- Seed the cells in a 6-well plate or other suitable format.

- Co-transfect the cells with the orthogonal pair plasmid and the target protein plasmid using a suitable transfection reagent (e.g., Lipofectamine or JetPrime).[5] The ratio of the plasmids may need to be optimized.[5]

3. UAA Supplementation and Protein Expression:

- 24 hours post-transfection, replace the medium with fresh medium containing the UAA at an optimized concentration (typically 0.1-1 mM).[5]

- Incubate the cells for another 24-48 hours to allow for protein expression.

4. Protein Extraction and Analysis:

- Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

- Clarify the lysate by centrifugation.

- Analyze the protein expression and UAA incorporation by Western blot using an antibody against the C-terminal tag. Full-length protein will only be observed in the presence of the UAA.

- For larger-scale production and purification, scale up the culture and transfection accordingly and use affinity purification methods.

Protocol 3: Cell-Free Protein Synthesis (CFPS) with UAA Incorporation

This protocol describes the setup of a cell-free protein synthesis reaction for UAA incorporation.

1. Preparation of Reaction Components:

- S30 Extract: Prepare a crude cell extract from an appropriate E. coli strain (RF1-deficient strains are recommended for higher efficiency).[7][12]

- PURE System: Alternatively, use a reconstituted system with purified components for greater control over the reaction environment.[6]

- DNA Template: A linear expression template or plasmid DNA encoding the gene of interest with an amber codon at the desired site.

- Orthogonal Pair: Purified orthogonal aaRS and suppressor tRNA.

- Reaction Mix: A buffer containing amino acids (lacking the natural counterpart of the UAA if necessary), energy sources (e.g., ATP, GTP), salts, and the UAA.

2. Reaction Setup:

- Combine the S30 extract or PURE system components, DNA template, orthogonal aaRS, suppressor tRNA, and the reaction mix in a microcentrifuge tube.

- The final concentrations of each component should be optimized for the specific protein and UAA.

3. Incubation:

- Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours (typically 2-8 hours).

4. Analysis:

- Analyze the synthesized protein directly from the reaction mixture using SDS-PAGE and Western blotting.

- Quantify the protein yield using methods such as fluorescence (if the protein is fluorescent) or densitometry of the protein band on a stained gel.

- Confirm UAA incorporation via mass spectrometry.

Visualizations: Workflows and Pathways

Amber Codon Suppression Workflow

Caption: Workflow of amber codon suppression for UAA incorporation.

Genetic Code Expansion Logic

Caption: Logical relationship in expanding the genetic code.

Directed Evolution of an Orthogonal Aminoacyl-tRNA Synthetase

Caption: Workflow for directed evolution of an orthogonal aaRS.

References

- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 2. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tRNA engineering strategies for genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]

- 5. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genetic Incorporation of Multiple Unnatural Amino Acids into Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparison of cell‐based versus cell‐free mammalian systems for the production of a recombinant human bone morphogenic growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Technical Guide to H-Phe(4-I)-OH: Suppliers, Purity, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the unnatural amino acid H-Phe(4-I)-OH (4-Iodo-L-phenylalanine), focusing on supplier information, purity specifications, and the analytical methodologies crucial for its quality control in research and development settings. This document is intended to serve as a valuable resource for scientists incorporating this key compound into their experimental workflows, particularly in the fields of protein engineering, peptide synthesis, and drug discovery.

Introduction to this compound

This compound, or 4-Iodo-L-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. The substitution of a hydrogen atom with an iodine atom on the para position of the phenyl ring imparts unique chemical properties that make it a valuable tool in biochemical and pharmaceutical research. It is frequently used in protein engineering as an unnatural amino acid to probe protein structure and function. Its incorporation can be achieved through methods like the opal (UGA) codon suppression.[][2] The iodine atom serves as a heavy atom for X-ray crystallography, a useful probe for NMR studies, and a reactive handle for further chemical modifications.

Commercial Suppliers and Purity Specifications

A variety of chemical suppliers offer this compound, with purity levels being a critical parameter for its successful application in sensitive experiments. The table below summarizes the information from several prominent suppliers. It is important to note that lot-specific data, including precise purity and water content, should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier.[3][4]

| Supplier | Stated Purity | Analytical Method | CAS Number |

| Santa Cruz Biotechnology | ≥98% | Not Specified | 24250-85-9[] |

| Chem-Impex | ≥98% | HPLC | 24250-85-9[5] |

| Sigma-Aldrich | ≥98.0% | TLC | 24250-85-9[2] |

| Thermo Scientific | >94.0% | Not Specified | 24250-85-9[] |

| Advanced ChemBlocks | 97.00% | Not Specified | 24250-85-9[7] |

| MedChemExpress | Not Specified | Not Specified | 24250-85-9[8] |

| Aapptec | Not Specified | Not Specified | 24250-85-9[3] |

| Advanced ChemTech | Not Specified | Not Specified | Not Specified |

| ChemPep | Not Specified | Not Specified | 24250-85-9[9] |

Experimental Protocols for Quality Control

Ensuring the purity and identity of this compound is paramount for the reproducibility and validity of experimental results. The following sections detail representative methodologies for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a standard and reliable method for assessing the purity of amino acid derivatives. This protocol is a general guideline and may require optimization based on the specific HPLC system and column used.

Objective: To determine the purity of an this compound sample by separating the main compound from potential impurities.

Materials:

-

This compound sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile, or 0.1 N HCl) at a concentration of approximately 1 mg/mL.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Gradient:

Time (min) % Mobile Phase B 0 5 25 95 30 95 31 5 | 35 | 5 |

-

-

Data Analysis:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

-

Identity and Purity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the chemical structure and assessing the purity of a compound. Both ¹H and ¹³C NMR should be performed.

Objective: To verify the chemical structure of this compound and to detect the presence of any proton-containing impurities.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.

-

-

NMR Acquisition:

-

Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

-

-

Data Analysis:

-

Structure Confirmation: Compare the chemical shifts, splitting patterns, and integration of the observed signals with the expected spectrum for this compound.

-

Purity Assessment: The presence of unexpected signals in the ¹H NMR spectrum may indicate impurities. The relative integration of these signals compared to the signals of the main compound can provide a semi-quantitative estimation of the impurity levels. For quantitative NMR (qNMR), a certified internal standard is required.

-

Visualizing Workflows and Pathways

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control of a newly received batch of this compound.

Caption: A typical quality control workflow for this compound.

Incorporation of this compound into a Polypeptide Chain

This diagram illustrates the conceptual process of incorporating an unnatural amino acid like this compound into a growing polypeptide chain during protein synthesis via an orthogonal tRNA/synthetase pair.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-iodo--L- phenylalanine methyl ester,hydrochloride(158686-46-5) 1H NMR spectrum [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 7. usbio.net [usbio.net]

- 8. An Unnatural Amino Acid-Regulated Growth Controller Based on Informational Disturbance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

The Biological Significance and Research Applications of Iodinated Amino Acids: A Technical Guide

Abstract

Iodinated amino acids are fundamental to vertebrate physiology and have emerged as indispensable tools in modern biomedical research. Their primary biological role is as the constituents of thyroid hormones—thyroxine (T4) and triiodothyronine (T3)—which are critical regulators of metabolism, growth, and development. The synthesis of these hormones from iodinated tyrosine precursors is a complex and highly regulated process. Beyond their endocrine function, the unique chemical properties of iodinated amino acids have enabled their use as versatile probes in various research domains. Radioiodinated amino acids are cornerstones of nuclear medicine, serving as tracers for PET and SPECT imaging to diagnose and monitor diseases, particularly in oncology. Furthermore, iodination techniques are leveraged in structural biology to investigate protein conformation and stability. This guide provides an in-depth overview of the biological significance of iodinated amino acids, details their applications in research and drug development, and presents key experimental protocols and quantitative data for researchers, scientists, and drug development professionals.

Physiological Significance: The Cornerstone of Thyroid Function

The most profound biological role of iodinated amino acids is in the synthesis and function of thyroid hormones. This process is centralized in the thyroid gland and is essential for maintaining metabolic homeostasis throughout the body. The primary iodinated amino acids involved are monoiodotyrosine (MIT) and diiodotyrosine (DIT), which serve as the building blocks for the active hormones T4 and T3.[1][2][3] The entire process has ancient evolutionary roots, with iodine's role as an antioxidant likely predating its incorporation into complex signaling molecules.[4][5]

Biosynthesis of Thyroid Hormones

The synthesis of thyroid hormones is a multi-step process occurring within the thyroid follicular cells and the follicular lumen.[6]

-

Iodide Uptake: Inorganic iodide from the bloodstream is actively transported into the thyroid follicular cells (thyrocytes) by the sodium/iodide symporter (NIS) located on the basolateral membrane.[7]

-

Thyroglobulin Synthesis: The thyrocyte synthesizes a large glycoprotein (B1211001) called thyroglobulin (Tg), which is rich in tyrosine residues.[8] Tg is then secreted into the follicular lumen, forming the main component of the colloid.[3][7]

-

Iodination and Coupling: At the apical membrane, the enzyme thyroid peroxidase (TPO) oxidizes iodide to a reactive iodine species.[9] This "active iodine" is then incorporated onto the tyrosine residues of thyroglobulin, forming MIT and DIT.[10] TPO further catalyzes the coupling of these iodotyrosine residues: two molecules of DIT combine to form T4, while one molecule of MIT and one of DIT combine to form T3.[8][10]

-

Hormone Storage and Secretion: The iodinated thyroglobulin, containing newly synthesized T3 and T4, is stored in the follicular lumen.[3] Upon stimulation by thyroid-stimulating hormone (TSH), the colloid is endocytosed back into the thyrocyte. Lysosomal proteases then hydrolyze the thyroglobulin, releasing T3, T4, MIT, and DIT.[8][10] T3 and T4 are secreted into the bloodstream, while the iodine from MIT and DIT is recycled by the enzyme iodotyrosine deiodinase.[3][11]

Thyroid Hormone Signaling

Thyroid hormones exert their effects by modulating gene expression. T4 is considered a prohormone, with a longer half-life, while T3 is the more biologically active form.[8] In peripheral tissues, enzymes called deiodinases convert T4 to T3 by removing an iodine atom.[11] T3 then enters the nucleus and binds to thyroid hormone receptors (TRs), which are ligand-activated transcription factors. TRs typically form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.

Applications in Research and Drug Development

The unique properties of iodine, including its size and the availability of radioactive isotopes, make iodinated amino acids powerful tools for research.

Radioiodinated Amino Acids as Tracers

Radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) can be incorporated into amino acids, peptides, and proteins, allowing them to be used as tracers in biological systems.[12][13] This is a cornerstone of nuclear medicine for both diagnostic imaging and therapy.

-

Oncology: Cancer cells often exhibit increased amino acid metabolism. Radioiodinated amino acids, such as para-iodo-L-phenylalanine ([¹²³I]IPA), are used in PET and SPECT imaging to visualize tumors, particularly brain tumors, where they can offer advantages over other tracers like FDG.[12][14]

-

Cardiology: Radiolabeled fatty acid analogues containing iodine, such as ¹²³I-BMIPP, are used to image myocardial metabolism and assess heart conditions.[15]

-

Biodistribution Studies: Labeled molecules allow researchers to track the absorption, distribution, metabolism, and excretion (ADME) of a drug or peptide within an organism, which is a critical step in drug development.[16]

Iodination for Structural Biology and Proteomics

Non-radioactive iodination can be used as a biochemical tool to study protein structure and function. Because iodination primarily targets the accessible surface of tyrosine and histidine residues, it can be used to probe a protein's conformation.[17][18]

The Iodination Protein Stability Assay (IPSA) is a mass spectrometry-based method that quantifies protein folding stability by tracking the surface accessibility of tyrosine, histidine, methionine, and cysteine residues under denaturing conditions.[17][19] This technique provides residue-specific stability information, offering insights into how protein structure is affected by disease or ligand binding.[17]

Iodinated Compounds in Drug Design

The introduction of iodine can significantly alter the biological activity of a peptide or small molecule. Researchers are exploring this in several areas:

-

Enzyme-Responsive Probes: Peptides containing iodotyrosine have been designed to be substrates for enzymes overexpressed in tumors, such as matrix metalloproteinases (MMPs). Cleavage of the peptide can trigger self-assembly and aggregation, providing a mechanism for localized imaging or therapeutic delivery.[20] Studies have shown that iodination can enhance the rate of enzymatic hydrolysis.[20][21]

-

Antimicrobial Agents: Complexes formed between iodine and amino acids (such as L-alanine, glycine, and L-isoleucine) have demonstrated antimicrobial activity.[22] These complexes modulate the biological activity of iodine and are being investigated as potential therapeutics against multidrug-resistant pathogens.[22]

Key Experimental Methodologies

Protocol: Direct Radioiodination of Peptides using Iodo-Gen

This protocol describes a common method for labeling tyrosine residues in a peptide with ¹²⁵I. The Iodo-Gen reagent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a mild oxidizing agent coated onto the surface of reaction vials.[23]

Materials:

-

Iodo-Gen coated tubes

-

Peptide containing at least one tyrosine residue (dissolved in phosphate (B84403) buffer, pH 7.4)

-

Sodium [¹²⁵I]iodide solution

-

Quenching solution (e.g., sodium metabisulfite (B1197395) or saturated tyrosine solution)

-

Purification system (e.g., HPLC or Sep-Pak C18 cartridge)

-

Phosphate buffer (0.1 M, pH 7.4)

Procedure:

-

Preparation: Allow all reagents to come to room temperature.

-

Reaction Initiation: Add 100 µL of phosphate buffer to a pre-coated Iodo-Gen tube.

-

Add Radioisotope: Add the desired amount of Na[¹²⁵I] (e.g., 1 mCi) to the tube and mix gently.

-

Add Peptide: Add the peptide solution (e.g., 10-50 µg) to the Iodo-Gen tube.

-

Incubation: Incubate the reaction mixture for 10-15 minutes at room temperature with occasional gentle agitation. The reaction involves the Iodo-Gen oxidizing the [¹²⁵I]⁻ to an electrophilic species that reacts with the tyrosine ring.[23]

-

Quenching: Stop the reaction by transferring the mixture to a new tube containing 100 µL of quenching solution. This will consume any unreacted iodine.

-

Purification: Purify the radiolabeled peptide from free iodine and unlabeled peptide using reverse-phase HPLC or a Sep-Pak C18 cartridge.

-

Quality Control: Assess the radiochemical purity and specific activity of the final product using appropriate analytical techniques (e.g., radio-TLC or HPLC).

Protocol: Iodination Protein Stability Assay (IPSA) Workflow

This protocol provides a general overview of the IPSA method for analyzing protein stability in a complex biological sample like blood serum.[17][19]

Materials:

-

Biological sample (e.g., human serum)

-

Guanidinium chloride (GdmCl) stock solution (e.g., 8 M)

-

Potassium triiodide (KI₃) labeling solution

-

Imidazole (B134444) quenching solution

-

Reagents for standard proteomics sample preparation (DTT, iodoacetamide, trypsin)

-

Mass spectrometer and LC system

Procedure:

-

Denaturation: Aliquot the protein sample into multiple fractions. Add varying concentrations of GdmCl to each aliquot to create a denaturation gradient (e.g., 0 M to 6 M). Incubate for 30 minutes at 37°C to allow proteins to unfold.

-

Iodination: Add KI₃ solution to each aliquot and react for a short, fixed time (e.g., 5 minutes) at 37°C. The iodine will label solvent-accessible tyrosine, histidine, methionine, and cysteine residues.

-

Quenching: Stop the reaction by adding an imidazole solution.

-

Sample Preparation for MS: Perform standard proteomics preparation on each sample. This includes reduction of disulfide bonds (with DTT), alkylation of free cysteines (with iodoacetamide), and proteolytic digestion (typically with trypsin).

-

LC-MS/MS Analysis: Analyze each sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-